molecular formula C19H21N3O4 B4146612 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one

2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one

Cat. No.: B4146612
M. Wt: 355.4 g/mol
InChI Key: AMLDXJKHWYAQJI-UHFFFAOYSA-N
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Description

2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one is an organic compound that belongs to the class of pyrazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a pyrazolidinone ring, and a nitrophenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one typically involves multiple steps. One common method includes the following steps:

    Preparation of 3-methyl-4-nitrophenol: This can be achieved through nitration of 3-methylphenol.

    Formation of 3-(3-methyl-4-nitrophenoxy)propyl bromide: This involves the reaction of 3-methyl-4-nitrophenol with 1,3-dibromopropane.

    Synthesis of this compound: The final step involves the reaction of 3-(3-methyl-4-nitrophenoxy)propyl bromide with 1-phenyl-3-pyrazolidinone under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and pyrazolidinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-[3-(3-methyl-4-aminophenoxy)propyl]-1-phenyl-3-pyrazolidinone.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 3-methyl-4-nitrophenol and 1-phenyl-3-pyrazolidinone.

Scientific Research Applications

2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The phenyl and pyrazolidinone moieties may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-nitrophenoxy)propyl]-1-phenyl-3-pyrazolidinone: Lacks the methyl group on the phenoxy ring.

    2-[3-(3-methylphenoxy)propyl]-1-phenyl-3-pyrazolidinone: Lacks the nitro group on the phenoxy ring.

    2-[3-(3-methyl-4-nitrophenoxy)propyl]-1-phenyl-3-pyrazolidinedione: Contains a dione instead of a pyrazolidinone ring.

Uniqueness

The presence of both the methyl and nitro groups on the phenoxy ring in 2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one makes it unique compared to similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(3-methyl-4-nitrophenoxy)propyl]-1-phenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-15-14-17(8-9-18(15)22(24)25)26-13-5-11-21-19(23)10-12-20(21)16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLDXJKHWYAQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C(=O)CCN2C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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